4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile is a chemical compound known for its vibrant color and unique structural properties It belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminonaphthalene-1-amine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with benzonitrile under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions are facilitated by reagents like halogens, sulfonic acids, and nitrating agents.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe in biological assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile involves its interaction with molecular targets through the diazenyl group. This interaction can lead to the formation of stable complexes with metal ions, thereby inhibiting corrosion. In biological systems, the compound can interact with enzymes and proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Aminophenyl)diazenyl]benzonitrile
- 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzenesulfonic acid
- 4-[(E)-(4-Aminophenyl)diazenyl]phenylamine
Uniqueness
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile stands out due to its unique structural features, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in industrial applications and scientific research .
Eigenschaften
CAS-Nummer |
54289-48-4 |
---|---|
Molekularformel |
C17H12N4 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
4-[(4-aminonaphthalen-1-yl)diazenyl]benzonitrile |
InChI |
InChI=1S/C17H12N4/c18-11-12-5-7-13(8-6-12)20-21-17-10-9-16(19)14-3-1-2-4-15(14)17/h1-10H,19H2 |
InChI-Schlüssel |
SVBRJPLJPUEHPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.